High-Resolution Profiling of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride: Exact Mass, Molecular Weight, and Analytical Workflows
High-Resolution Profiling of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride: Exact Mass, Molecular Weight, and Analytical Workflows
Executive Summary
In modern drug discovery, bifunctional electrophilic building blocks are critical for the rapid generation of targeted compound libraries. 5-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 411210-92-9) is a highly versatile intermediate utilized extensively in the synthesis of sulfonamide-based pharmacophores, including potent GCN2 kinase inhibitors[1],[2]. However, the inherent reactivity of the sulfonyl chloride moiety presents significant analytical challenges.
As an application scientist, understanding the precise distinction between its exact mass and molecular weight—and the causality behind its behavior in protic solvents—is paramount. This whitepaper provides an in-depth technical guide to the physicochemical profiling, mass spectrometry validation, and synthetic utility of this critical building block.
Physicochemical Profiling & Structural Elucidation
The distinction between molecular weight (MW) and exact mass is a fundamental concept in mass spectrometry. The MW is calculated using the standard, abundance-weighted atomic weights of the elements, which is necessary for stoichiometric calculations during synthesis[3]. In contrast, the exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 35Cl ). Because 5-chloro-2-cyanobenzene-1-sulfonyl chloride contains two chlorine atoms, its isotopic signature is highly distinct.
Quantitative Mass & Structural Specifications
| Parameter | Value | Analytical Significance |
| Molecular Formula | C7H3Cl2NO2S | Defines the elemental composition[3]. |
| Molecular Weight | 236.0752 g/mol | Used for molarity and yield calculations[3]. |
| Monoisotopic Exact Mass | 234.9261 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Isotopic Pattern (M : M+2 : M+4) | ≈9:6:1 | Diagnostic signature confirming the presence of two chlorine atoms. |
| Topological Polar Surface Area | 66.3A˚2 | Indicates moderate polarity and membrane permeability potential[3]. |
| XLogP3-AA | 2.3 | Suggests favorable lipophilicity for drug-like derivatives[3]. |
Mass Spectrometry Analytical Workflow: Overcoming Hydrolysis
The Causality of Analytical Failure: Standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows utilize reverse-phase gradients containing water and formic acid. If 5-chloro-2-cyanobenzene-1-sulfonyl chloride is injected into an aqueous mobile phase, the highly electrophilic sulfur atom undergoes rapid nucleophilic attack by water. This hydrolysis converts the sulfonyl chloride into a sulfonic acid. Consequently, the mass spectrometer will detect an exact mass of 216.96 Da ( M−Cl+OH ), leading to a false negative for the parent compound.
To accurately validate the exact mass of 234.9261 Da , the analytical system must be entirely free of protic solvents. This is achieved either through anhydrous direct infusion or via pre-column derivatization.
Analytical workflow for exact mass determination of reactive sulfonyl chlorides.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems. By predicting the exact mass shifts and isotopic patterns, the scientist can mathematically verify the integrity of the sample.
Safety Note: 5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a corrosive electrophile (H314: Causes severe skin burns and eye damage),[4]. All procedures must be conducted in a fume hood using appropriate PPE.
Protocol 1: Anhydrous Direct Infusion HRMS for Exact Mass Validation
This method bypasses the LC column entirely to prevent aqueous degradation.
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Sample Preparation: Dissolve 1 mg of 5-chloro-2-cyanobenzene-1-sulfonyl chloride in 1 mL of strictly anhydrous, LC-MS grade acetonitrile. Do not add water or protic acids.
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Ionization: Introduce the sample via direct infusion syringe pump at into an Electrospray Ionization (ESI) source operating in negative ion mode.
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Mass Analysis: Acquire data using an Orbitrap or Q-TOF mass spectrometer configured for a mass range of 100−500 m/z with a resolution of ≥60,000 .
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Self-Validation Check:
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Locate the monoisotopic peak at exactly 234.926 m/z .
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Verify the dichloro isotopic signature: The M+2 peak ( 236.923 m/z ) must be ∼66% the intensity of the M peak, and the M+4 peak ( 238.920 m/z ) must be ∼11% . If the dominant peak is 216.96 m/z , the anhydrous integrity of the system has been compromised by ambient moisture.
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Protocol 2: In Situ Derivatization to Sulfonamide for LC-MS Purity Profiling
When chromatographic separation is required to assess sample purity, the reactive chloride must be converted into a stable derivative.
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Reaction: In a dry vial, dissolve 5 mg of the sulfonyl chloride in of anhydrous dichloromethane (DCM). Add of diethylamine (excess nucleophile) and of triethylamine (acid scavenger). Stir for 10 minutes at room temperature.
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Evaporation & Reconstitution: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the resulting residue in 1 mL of 50:50 Water:Acetonitrile.
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LC-MS Analysis: Inject onto a C18 reverse-phase column using a standard aqueous/organic gradient.
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Self-Validation Check: The nucleophilic substitution of chlorine by diethylamine yields a stable sulfonamide ( C11H13ClN2O2S ). The system validates the original starting material if a sharp chromatographic peak is observed with an exact mass of 272.0386 Da . The isotopic pattern will now shift to a 3:1 ratio (M : M+2), confirming the loss of the sulfonyl chlorine and the retention of the aromatic chlorine.
Synthetic Utility in Drug Discovery
Beyond analytical characterization, 5-chloro-2-cyanobenzene-1-sulfonyl chloride is a highly prized building block in medicinal chemistry. Its dual functionality—an electrophilic sulfonyl chloride and a cyano group—allows for orthogonal reactivity.
A prominent application of this compound is detailed in patent WO2018030466A1, which utilizes it to synthesize heterocyclic compounds that act as inhibitors of GCN2 (General Control Nonderepressible 2) kinase[2]. GCN2 is a critical sensor of amino acid starvation and plays a pivotal role in the Integrated Stress Response (ISR) of tumor cells[2]. By reacting the sulfonyl chloride with specific amine scaffolds, researchers generate stable sulfonamides that competitively bind to the kinase domain, effectively starving cancer cells of their adaptive survival mechanisms.
Synthetic pathway from sulfonyl chloride building block to GCN2 kinase inhibitors.
References
- Guidechem.5-Chloro-2-cyanobenzene-1-sulfonyl chloride 411210-92-9 wiki.
- Sigma-Aldrich.5-chloro-2-cyanobenzene-1-sulfonyl chloride | 411210-92-9.
- Google Patents.WO2018030466A1 - 複素環化合物 (Heterocyclic Compounds).
- AiFChem.411210-92-9 | 5-Chloro-2-cyanobenzene-1-sulfonyl chloride.
